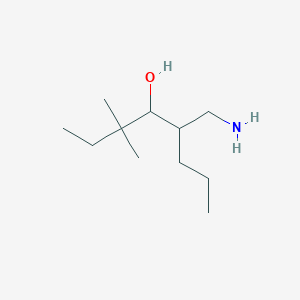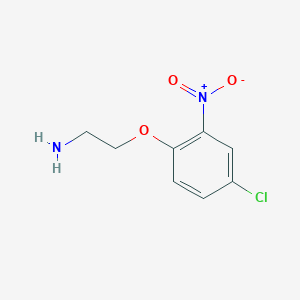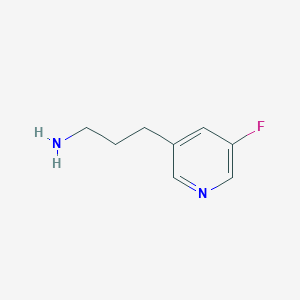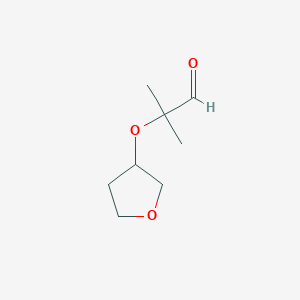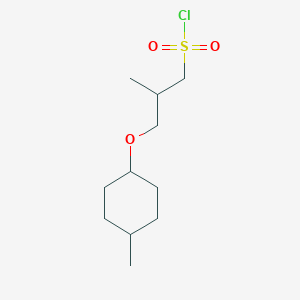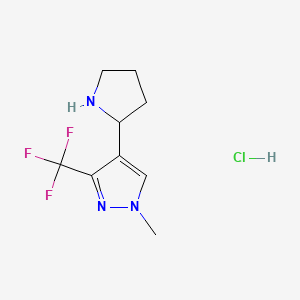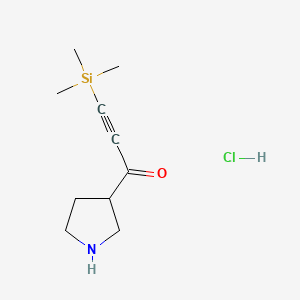
1-(Isocyanomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isocyanomethyl)naphthalene is an organic compound with the molecular formula C12H9N. It belongs to the family of naphthalene derivatives, which are known for their aromatic properties. This compound features an isocyanomethyl group attached to the naphthalene ring, making it a unique and versatile molecule in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with formaldehyde and a primary amine, followed by dehydration to form the isocyanomethyl group. Another method includes the use of isocyanides in multicomponent reactions, such as the Ugi reaction, which allows for the incorporation of the isocyanomethyl group into the naphthalene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions: 1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the isocyanomethyl group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
科学的研究の応用
1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Isocyanomethyl)naphthalene involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways .
類似化合物との比較
Naphthalene: The parent compound, which lacks the isocyanomethyl group.
1-Naphthylamine: A derivative with an amino group instead of the isocyanomethyl group.
1-Naphthol: A hydroxylated derivative of naphthalene.
Uniqueness: 1-(Isocyanomethyl)naphthalene is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other naphthalene derivatives. This functional group allows for a broader range of chemical transformations and applications in various fields .
特性
分子式 |
C12H9N |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
1-(isocyanomethyl)naphthalene |
InChI |
InChI=1S/C12H9N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2 |
InChIキー |
CYDAGUGKJHVLQR-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


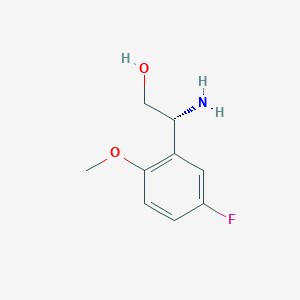
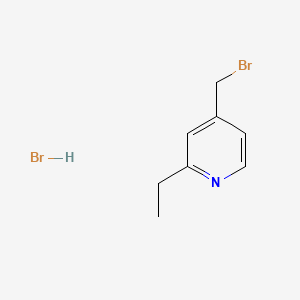
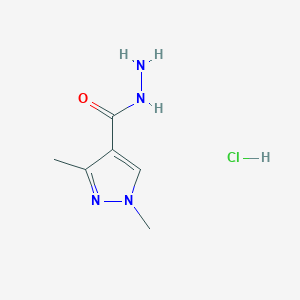

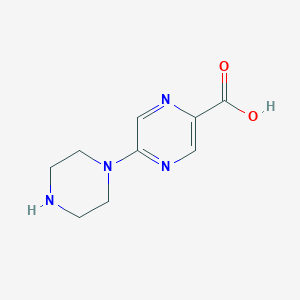
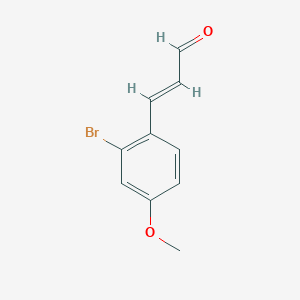
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
